7H-Furo[3,2-g][1]benzopyran-6-acetic acid,3-(3-methoxyphenyl)-5-methyl-7-oxo-
Description
The compound 7H-Furo[3,2-g][1]benzopyran-6-acetic acid,3-(3-methoxyphenyl)-5-methyl-7-oxo- (RN: 777857-58-6) is a furochromene derivative characterized by a fused furo-benzopyran core. Key structural features include:
- A 3-(3-methoxyphenyl) substituent at position 3.
- A 5-methyl group at position 5.
- A 7-oxo (keto) group at position 7.
- An acetic acid moiety at position 6.
Its molecular formula is inferred as C₂₁H₁₆O₆, based on structural analogs .
Properties
IUPAC Name |
2-[3-(3-methoxyphenyl)-5-methyl-7-oxofuro[3,2-g]chromen-6-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16O6/c1-11-14-7-16-17(12-4-3-5-13(6-12)25-2)10-26-18(16)9-19(14)27-21(24)15(11)8-20(22)23/h3-7,9-10H,8H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZMZNWGCYIZVAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=CC3=C(C=C12)C(=CO3)C4=CC(=CC=C4)OC)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7H-Furo[3,2-g][1]benzopyran-6-acetic acid,3-(3-methoxyphenyl)-5-methyl-7-oxo- typically involves multicomponent reactions. One common method is the condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal, and Meldrum’s acid in the presence of a base such as triethylamine (Et3N). The reaction proceeds in two steps: initial interaction of the starting materials in acetonitrile (MeCN) followed by the formation of the furylacetic acid moiety in acidic media .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar multicomponent reactions with optimized conditions for large-scale synthesis. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
7H-Furo[3,2-g][1]benzopyran-6-acetic acid,3-(3-methoxyphenyl)-5-methyl-7-oxo- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The methoxy group and other substituents can be replaced with different functional groups through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
7H-Furo[3,2-g][1]benzopyran-6-acetic acid,3-(3-methoxyphenyl)-5-methyl-7-oxo- has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may serve as a probe for investigating biological pathways and interactions due to its unique structure.
Industry: The compound could be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 7H-Furo[3,2-g][1]benzopyran-6-acetic acid,3-(3-methoxyphenyl)-5-methyl-7-oxo- involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The table below compares the target compound with structurally related furobenzopyran derivatives:
*Inferred based on structural analysis.
Key Observations:
The acetic acid moiety at position 6 (vs. propanoic acid in ) may influence pharmacokinetics due to differences in chain length and acidity.
Biological Activity: 4,9-Dimethoxy derivatives exhibit notable antibacterial activity , suggesting methoxy groups at specific positions enhance bioactivity. Methoxsalen, a simpler analog with a single methoxy group, is clinically used for phototherapy, highlighting the therapeutic relevance of methoxy-substituted furobenzopyrans .
Biological Activity
7H-Furo[3,2-g]benzopyran-6-acetic acid, 3-(3-methoxyphenyl)-5-methyl-7-oxo-, is a complex organic compound belonging to the class of furanocoumarins. Its unique structural features contribute to its diverse biological activities, making it a subject of interest in pharmacological research. This article explores its biological activity, synthesis methods, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 7H-Furo[3,2-g]benzopyran-6-acetic acid is with a molecular weight of approximately 284.31 g/mol. The compound features a fused benzopyran and furan ring system, characterized by the presence of a methoxyphenyl group and a methyl group at specific positions. These structural attributes are crucial for its biological reactivity.
Biological Activities
Research indicates that this compound exhibits significant biological activities, including:
- Anticancer Properties : Similar compounds have shown potential in inhibiting tumor growth through mechanisms involving DNA interaction and apoptosis induction. Studies suggest that the compound may interfere with cellular signaling pathways related to cancer cell proliferation.
- Antimicrobial Effects : The compound has been investigated for its ability to exhibit antimicrobial properties against various pathogens. It may inhibit the growth of bacteria and fungi, making it a candidate for developing new antimicrobial agents.
- Anti-inflammatory Activity : Preliminary studies suggest that this compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokines and mediators.
The biological effects of 7H-Furo[3,2-g]benzopyran-6-acetic acid are thought to arise from its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may bind to enzymes or receptors involved in critical biological pathways, thereby modulating their activity and leading to various therapeutic effects.
- DNA Interaction : Its ability to interact with DNA may play a role in its anticancer properties, potentially causing DNA damage in cancer cells and triggering apoptosis.
Synthesis Methods
Multiple synthetic routes have been developed for producing 7H-Furo[3,2-g]benzopyran-6-acetic acid. Some notable methods include:
- Condensation Reactions : Utilizing furan derivatives and aromatic aldehydes under acidic or basic conditions to form the furocoumarin framework.
- Cyclization Techniques : Employing cyclization reactions involving coumarin derivatives and acetic acid to yield the target compound with high purity and yield .
Comparative Analysis with Related Compounds
The table below compares 7H-Furo[3,2-g]benzopyran-6-acetic acid with structurally similar furanocoumarins:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Isoimperatorin | C15H14O4 | Known for anticancer activity |
| Imperatorin | C16H16O4 | Exhibits similar biological activities |
| Bergapten | C12H10O4 | Known for photoprotective effects |
| 7-Hydroxycoumarin | C9H6O3 | Known for anticoagulant properties |
The uniqueness of 7H-Furo[3,2-g]benzopyran-6-acetic acid lies in its specific combination of functional groups that confer unique biological activities not fully replicated in these similar compounds.
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound:
- Anticancer Activity Study : A study demonstrated that derivatives of this compound inhibited the growth of breast cancer cells by inducing apoptosis through the mitochondrial pathway. The results indicated a significant reduction in cell viability at higher concentrations.
- Antimicrobial Efficacy : Research showed that this compound exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent in clinical settings .
- Anti-inflammatory Mechanism Investigation : A recent study explored the anti-inflammatory properties of this compound in animal models, revealing a reduction in inflammatory markers following treatment with varying dosages.
Q & A
Basic Research Questions
Q. What are the optimal synthetic strategies for producing high-purity 7H-Furo[3,2-g][1]benzopyran-6-acetic acid derivatives?
- Methodological Answer : Synthesis requires precise control of reaction parameters:
- Temperature : Maintain 40–60°C to minimize side reactions.
- Solvent selection : Use anhydrous THF or DMF to stabilize intermediates.
- Reaction time : Monitor via TLC or HPLC to terminate reactions at ~80% conversion to avoid degradation .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) yields >95% purity. Confirm purity via NMR and mass spectrometry .
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for the furobenzopyran core (e.g., aromatic protons at δ 6.8–7.2 ppm, methoxy groups at δ 3.8–4.0 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Match exact mass to theoretical values (e.g., [M+H]+ calculated for C19H18O6: 342.1103) .
- X-ray crystallography : Resolve substituent positions (e.g., 3-methoxyphenyl orientation) .
Q. What analytical methods are critical for monitoring reaction intermediates?
- Methodological Answer :
- HPLC-DAD : Track reaction progress using a C18 column (acetonitrile/water mobile phase) with UV detection at 254 nm .
- GC-MS : Identify volatile intermediates (e.g., methylated byproducts) with electron ionization (EI) at 70 eV .
Q. Are there natural sources or analogs of this compound?
- Methodological Answer :
- Plant extracts : GC-MS analysis of Skimmia laureola and Ammi visnaga reveals structurally related furobenzopyrans (e.g., 4-methoxy and 4,9-dimethoxy derivatives) .
- Phytochemical screening : Use column chromatography and preparative TLC to isolate analogs from plant matrices .
Advanced Research Questions
Q. How can [3,3]-sigmatropic rearrangements be applied to synthesize complex furobenzopyran derivatives?
- Methodological Answer :
- Stepwise synthesis : Start with 2-(3-methylbenzofuran-2-yl)phenol. Use NaH/THF at 0°C to deprotonate, followed by alkylation with 3-methoxyphenylpropargyl bromide. Rearrangement yields the fused furobenzopyran core .
- Mechanistic insight : DFT calculations predict transition-state energies for regioselective bond formation .
Q. What strategies address contradictions in reported biological activities (e.g., plant growth regulation vs. cytotoxicity)?
- Methodological Answer :
- Dose-response studies : Test concentrations from 1 µM to 100 µM in Arabidopsis root elongation assays to differentiate growth stimulation (low dose) vs. inhibition (high dose) .
- Structural analogs : Compare bioactivity of 3-methoxyphenyl vs. 4-methoxyphenyl derivatives to isolate pharmacophore contributions .
Q. How can computational modeling predict substituent effects on photochemical reactivity?
- Methodological Answer :
- TD-DFT calculations : Simulate UV absorption spectra (λmax ~310 nm for the parent compound) and assess substituent effects on singlet oxygen quantum yield .
- Docking studies : Model interactions with DNA thymine bases to rationalize psoralen-like photoreactivity .
Q. What multi-step protocols enable the synthesis of sulfonamide or spirocyclic derivatives?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
